molecular formula C19H15Cl2N3O2S B2996521 3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-75-4

3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2996521
CAS No.: 361168-75-4
M. Wt: 420.31
InChI Key: JJXDLVJVEOYBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a fused thieno[3,4-c]pyrazole core, substituted with a 3,5-dichlorobenzamide group at the pyrazole nitrogen and a 4-methoxyphenyl moiety at the thiophene ring. This structure combines a sulfur-containing heterocycle (thiophene) with a pyrazole ring, offering unique electronic and steric properties.

Structural characterization of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite historically employed for refinement and analysis .

Properties

IUPAC Name

3,5-dichloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-26-15-4-2-14(3-5-15)24-18(16-9-27-10-17(16)23-24)22-19(25)11-6-12(20)8-13(21)7-11/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXDLVJVEOYBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of this compound is C15H14Cl2N2OC_{15}H_{14}Cl_2N_2O. The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance.

Physical Properties

PropertyValue
Molecular Weight305.19 g/mol
DensityNot available
Melting PointNot available
LogPNot available

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit BRAF(V600E) mutations effectively, which are prevalent in melanoma cases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that these compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of pyrazole derivatives have been well documented. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains and phytopathogenic fungi. For instance, a series of pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against seven different fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications in the structure can significantly influence their pharmacological properties:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish antitumor activity.
  • Chlorine Substitution : The presence of chlorine atoms (as seen in this compound) often increases lipophilicity and bioactivity.
  • Methoxy Group Influence : The methoxy group on the phenyl ring enhances solubility and may contribute to anti-inflammatory effects.

Table: Summary of Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50/Effectiveness
5-Phenyl-1H-pyrazole derivativesAntitumorIC50 = 0.5 μM against BRAF
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-pyrazoleAntifungalEffective against seven fungi
Pyrazole carboxamide derivativesAnti-inflammatoryInhibits NO production

Study on Antitumor Activity

A recent study investigated the antitumor effects of various pyrazole derivatives on melanoma cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.1 to 1 μM depending on the specific derivative tested .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. It was found that these compounds could significantly reduce the production of inflammatory markers in LPS-stimulated macrophages by more than 60%, suggesting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituent functionalities. Below is a comparative analysis:

Thieno[3,4-c]pyrrole Derivatives (European Patent Example)

A closely related compound from a European patent () is (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide. Key differences include:

  • Core Structure: Pyrrole vs. pyrazole.
  • Substituents : Methylsulfonyl and acetamide groups vs. 3,5-dichlorobenzamide. The sulfonyl group enhances polarity, while chlorine atoms increase hydrophobicity.
  • Biological Implications : The patent compound’s sulfonyl and ethoxy groups suggest targeting enzymes like kinases or sulfotransferases, whereas the dichlorinated benzamide in the query compound may favor halogen-bonding interactions with biomolecules .

Structural and Functional Comparison Table

Parameter Query Compound Thieno[3,4-c]pyrrole Patent Compound Triazole Derivative
Core Heterocycle Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrrole 1,2,4-Triazole
Key Substituents 3,5-Dichlorobenzamide, 4-methoxyphenyl Methylsulfonyl, ethoxy, acetamide 2,4-Dichlorophenoxy
Polarity Moderate (Cl, OMe) High (sulfonyl, acetamide) Low (Cl, phenoxy)
Potential Targets Kinases, GPCRs (hypothetical) Enzymes with sulfonyl-binding pockets Antimicrobial agents (common for triazoles)
Synthetic Route Likely involves pyrazole-thiophene fusion Multi-step with sulfonylation/acetylation Condensation of triazole with benzaldehyde

Research Findings and Limitations

  • Synthetic Accessibility : The query compound’s synthesis would require fusion of thiophene and pyrazole rings, followed by benzamide coupling—a process more complex than the triazole derivative’s straightforward condensation .
  • Biological Activity Gaps: No direct data on the query compound’s efficacy or toxicity are available. However, analogs like the patent compound highlight the importance of sulfonyl and halogen substituents in modulating activity .

Q & A

Q. Example Protocol :

Reflux 0.001 mol of precursor with substituted benzaldehyde in ethanol + acetic acid for 4 hours .

Isolate via vacuum filtration and wash with methanol to remove unreacted starting material .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use DMSO-d6 as solvent for <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (e.g., δ 7.36–8.39 ppm for thieno-pyrazole protons) .
  • FTIR : Identify carbonyl (C=O, ~1600–1679 cm<sup>-1</sup>) and aromatic C-H stretching (~3000 cm<sup>-1</sup>) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed m/z 334.1556 vs. 334.1553) .
  • TLC : Monitor reaction progress using alumina plates and dichloromethane .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical properties : Measure log P (octanol-water partitioning) and hydrolysis rates under varying pH/temperature.

Biotic transformations : Use microbial consortia to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification).

Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity (LC50 or EC50 endpoints).

Q. Experimental Design :

  • Use randomized block designs with split-split plots to account for variables like pH and temperature .
  • Replicate studies 4x to ensure statistical robustness .

Advanced: How can structural modifications enhance biological activity while minimizing toxicity?

Methodological Answer:

  • Scaffold diversification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate receptor binding .
  • SAR studies : Synthesize analogs (e.g., pyridine or triazole derivatives) and test against target enzymes (e.g., kinases) using IC50 assays .
  • Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity before in vivo testing .

Q. Data Analysis :

  • Compare IC50 values and toxicity thresholds using ANOVA to identify statistically significant improvements .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Confirm NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • Theoretical frameworks : Link observed IR stretches (e.g., 1596 cm<sup>-1</sup> for C=N) to computational models (DFT calculations) .
  • Peer validation : Compare data with PubChem entries (CID 22116786) for consistency in melting points or solubility .

Case Study :
Discrepancies in <sup>13</sup>C NMR shifts for carbonyl carbons can arise from solvent polarity; repeat experiments in CDCl3 vs. DMSO-d6.

Advanced: What strategies validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity to purified proteins .
  • Pathway analysis : Apply RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK pathway modulation) .
  • Control experiments : Include knockout cell lines or competitive inhibitors to confirm specificity .

Q. Example Workflow :

Treat cells with 10 µM compound for 24 hours.

Extract proteins for Western blotting (e.g., p-ERK levels).

Validate with siRNA silencing of putative targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.